molecular formula C12H12O2 B13205108 4-(2-Ethenylphenyl)oxolan-3-one

4-(2-Ethenylphenyl)oxolan-3-one

Cat. No.: B13205108
M. Wt: 188.22 g/mol
InChI Key: LBWWRICRHZATPQ-UHFFFAOYSA-N
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Description

4-(2-Ethenylphenyl)oxolan-3-one ( 2060007-56-7) is a high-purity organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This chemical features a unique structure comprising an oxolan-3-one (dihydrofuran-3-one) ring system linked to a 2-ethenylphenyl substituent . The oxolan-3-one moiety is a known furanone, a class of compounds characterized by a furan ring bearing a ketone group . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's molecular framework is related to stilbene derivatives, which are well-studied for their application in binding and imaging amyloid plaques, suggesting potential pathways for probe development in neurodegenerative disease research . Furthermore, oxolane and furanone derivatives are frequently explored as key scaffolds and precursors in pharmaceutical development . As such, this compound serves as a versatile building block for the synthesis of more complex molecules, with potential applications in developing novel therapeutic agents, imaging probes, and other fine chemicals. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(2-ethenylphenyl)oxolan-3-one

InChI

InChI=1S/C12H12O2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2

InChI Key

LBWWRICRHZATPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2COCC2=O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C12H12O2 (derived from the phenyl and oxolanone components)
  • Core Structure: Oxolan-3-one (tetrahydrofuran-3-one), a five-membered lactone ring
  • Substituent: 2-Ethenylphenyl group attached at the 4-position of the oxolanone ring
  • Molecular Weight: Approx. 188.22 g/mol (calculated based on formula)
  • Related Compounds: 4-(2-Ethylphenyl)oxolan-3-one (C12H14O2) is a close analog differing by saturation of the ethenyl group to ethyl.

Preparation Methods of 4-(2-Ethenylphenyl)oxolan-3-one

The preparation of this compound involves synthetic strategies that construct the oxolan-3-one ring with the appropriate substitution on the phenyl ring. While direct literature on this exact compound is limited, preparation methods can be inferred and adapted from known synthetic routes for similar substituted oxolan-3-ones and styrenyl derivatives.

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Formation of the substituted phenyl precursor
    Starting from 2-bromostyrene or 2-vinylphenyl derivatives, which provide the ethenyl group on the phenyl ring.

  • Step 2: Construction of the oxolan-3-one ring
    The oxolan-3-one ring can be formed via intramolecular cyclization of appropriate hydroxy acid or hydroxy ester intermediates, or via ring-closing reactions such as lactonization.

  • Step 3: Coupling of the phenyl substituent to the oxolanone ring
    This can be achieved by cross-coupling reactions (e.g., Suzuki, Heck) or by nucleophilic substitution if a suitable leaving group is present on the oxolanone ring.

Specific Synthetic Routes

Heck Reaction Approach
  • Starting Materials: 2-bromophenyl-substituted oxolan-3-one or its precursor
  • Reagents: Palladium catalyst, base (e.g., triethylamine), and ethylene gas or vinyl derivatives
  • Process: The Heck coupling reaction between a 2-bromophenyl oxolan-3-one derivative and ethylene or vinyl compounds introduces the ethenyl group at the ortho position of the phenyl ring, yielding this compound.
Lactonization of Hydroxy Acid Precursors
  • Starting Materials: 2-(2-ethenylphenyl)hydroxy acid or hydroxy ester
  • Reagents: Acid catalysts or dehydrating agents (e.g., sulfuric acid, p-toluenesulfonic acid)
  • Process: Intramolecular esterification (lactonization) forms the oxolan-3-one ring, closing the five-membered lactone ring with the 2-ethenylphenyl substituent at the 4-position.
Cyclization via Epoxide Opening
  • Starting Materials: Epoxy derivatives of 2-ethenylphenyl compounds
  • Reagents: Base or acid catalysts to promote ring closure
  • Process: Nucleophilic ring opening of epoxides followed by cyclization can yield the oxolan-3-one structure.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Type Advantages Limitations
Heck Coupling 2-Bromophenyl oxolan-3-one derivative Pd catalyst, base, vinyl source Cross-coupling High regioselectivity Requires palladium catalyst
Lactonization 2-(2-Ethenylphenyl)hydroxy acid/ester Acid catalyst Intramolecular esterification Straightforward ring formation Sensitive to reaction conditions
Epoxide Ring Opening Epoxy-2-ethenylphenyl derivatives Acid/base catalysts Cyclization Versatile intermediate usage Multi-step synthesis

Research Discoveries and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy:
    Characteristic signals include vinyl protons of the ethenyl group (typically 5.0–6.5 ppm), aromatic protons of the phenyl ring (7.0–7.5 ppm), and oxolanone ring protons (2.0–4.5 ppm).

  • IR Spectroscopy:
    Strong absorption bands for lactone carbonyl (C=O) near 1750 cm^-1, aromatic C=C stretching bands, and vinyl C-H stretching around 3000 cm^-1.

  • Mass Spectrometry:
    Molecular ion peak consistent with C12H12O2 molecular weight (~188 Da).

Physicochemical Properties

Property Value Notes
Molecular Weight 188.22 g/mol Calculated
Melting Point Not specifically reported Expected to be crystalline solid
Boiling Point Not reported Likely decomposes before boiling
Solubility Organic solvents (e.g., DCM) Typical for aromatic lactones

Biological and Application Insights

While direct pharmacological data on this compound is scarce, analogs of oxolan-3-one derivatives are known for:

  • Use as intermediates in synthesis of bioactive molecules
  • Potential enzyme inhibition properties due to lactone ring
  • Application in material science as monomers or building blocks

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethenylphenyl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Ethenylphenyl)oxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethenylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(2-Ethenylphenyl)oxolan-3-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
This compound C₁₂H₁₂O₂ 188.22 2-Ethenylphenyl Synthetic intermediate; aromatic reactivity Synthetic
5-(Trifluoromethyl)oxolan-3-one C₅H₅F₃O₂ 158.09 Trifluoromethyl at position 5 High electrophilicity; fluorinated drug precursor Synthetic
2-(3-Fluorophenyl)oxan-4-one C₁₁H₁₁FO₂ 194.20 3-Fluorophenyl at position 2 Enhanced stability; aromatic interactions Synthetic
Galanolactone Complex spirocyclic N/A Natural spirocyclic substituents Pharmacological research; anti-inflammatory Natural (Ginger)
4-(2-Methylpropyl)oxolan-3-one C₈H₁₄O₂ 142.20 Branched alkyl at position 4 Lipophilic applications; solvent compatibility Synthetic

Key Comparative Insights

Substituent Effects on Reactivity
  • Electron-Withdrawing Groups: The trifluoromethyl group in 5-(trifluoromethyl)oxolan-3-one enhances electrophilicity, making it suitable for nucleophilic substitutions in fluorinated drug synthesis.
  • Aromatic vs. Aliphatic Substituents: The 3-fluorophenyl group in 2-(3-fluorophenyl)oxan-4-one stabilizes the molecule via aromatic π-stacking, whereas the 2-methylpropyl group in 4-(2-methylpropyl)oxolan-3-one increases lipophilicity, favoring non-polar solvent systems .
Thermal Stability

Substituents like ethenylphenyl likely lower thermal stability due to steric strain, whereas fluorinated or alkylated derivatives exhibit higher resilience .

Biological Activity

4-(2-Ethenylphenyl)oxolan-3-one, a compound belonging to the class of oxolanes, has garnered attention in recent years due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H12O2C_{12}H_{12}O_2 and a specific structural configuration that includes an oxolan ring and a vinyl-substituted phenyl group. This unique structure contributes to its reactivity and interaction with biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that this compound possesses inhibitory effects against certain bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound's ability to increase ROS levels leads to mitochondrial dysfunction and subsequent activation of caspases, which are critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
  • Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation, but it is hypothesized to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells via ROS generation.
Study BAntimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CMechanistic InsightsDemonstrated G2/M phase arrest in colon cancer cell lines.

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